3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Overview
Description
3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazolopyrazine core, which is known for its diverse biological activities, and a piperazine moiety, which is commonly found in many pharmacologically active compounds.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets in a manner similar to other indole derivatives, which bind with high affinity to multiple receptors . More research is needed to confirm this hypothesis.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have demonstrated good oral pharmacokinetic properties . More research is needed to determine the specific ADME properties of this compound.
Result of Action
Similar compounds have been found to inhibit the growth of various cancer cell lines . More research is needed to determine the specific effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazolopyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.
Attachment of the Fluorophenyl Group: This is usually done via electrophilic aromatic substitution or through coupling reactions.
Final Assembly: The final step involves the formation of the thioether linkage and the oxoethyl group, which can be achieved through thiol-ene reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxoethyl group, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed under conditions such as reflux or in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structural features suggest potential activity as a ligand for various receptors, making it a candidate for drug discovery and development. It may interact with neurotransmitter receptors, enzymes, or other biological targets.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its piperazine moiety is a common feature in many drugs, suggesting possible applications in treating neurological disorders, infections, or other medical conditions.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- 3-(2-{4-[4-(4-bromophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Uniqueness
The uniqueness of 3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one lies in its specific substitution pattern, particularly the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.
Properties
IUPAC Name |
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2S/c24-17-6-8-18(9-7-17)27-10-12-28(13-11-27)20(31)16-33-23-26-25-21-22(32)29(14-15-30(21)23)19-4-2-1-3-5-19/h1-9,14-15H,10-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKBEKVYTQIIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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